
1-(3,5-Dichlorophenoxy)propan-2-one
Overview
Description
1-(3,5-Dichlorophenoxy)propan-2-one is a chemical compound with the molecular formula C9H8Cl2O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C9H8Cl2O2/c1-6(12)5-13-9-3-7(10)2-8(11)4-9/h2-4H,5H2,1H3 . The compound has a molecular weight of 219.06 g/mol. Physical And Chemical Properties Analysis
This compound has a molecular weight of 203.06 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 160 . The compound is solid in physical form .Scientific Research Applications
Downstream Processing of Biologically Produced Diols
Biologically produced diols like 1,3-propanediol and 2,3-butanediol have a wide range of applications, including in the production of polymers and solvents. The purification and recovery process of these diols from fermentation broth, which could be relevant to the processing of compounds like "1-(3,5-Dichlorophenoxy)propan-2-one" if produced biologically, involve techniques such as evaporation, distillation, and membrane filtration. These methods aim at improving yield, purity, and reducing energy consumption in the production process (Xiu & Zeng, 2008).
Environmental and Toxicological Studies of Chlorophenoxy Herbicides
The environmental impact and toxicity of chlorophenoxy herbicides, such as 2,4-D, have been the subject of extensive research. These studies focus on the persistence, bioaccumulation, and toxicological effects of these compounds in various environments. Understanding the environmental behavior and toxicological profile of "this compound" could benefit from the methodologies and findings of these studies. For instance, Zuanazzi et al. (2020) reviewed the global trends in 2,4-D herbicide toxicity studies, highlighting the importance of focusing on molecular biology and gene expression in future research on herbicide toxicity (Zuanazzi, Ghisi, & Oliveira, 2020).
Wastewater Treatment from Pesticide Production
The treatment of wastewater containing a variety of toxic pollutants from pesticide production, including chlorophenoxy acids and derivatives, is a critical area of research. Techniques such as biological processes and granular activated carbon filtration have shown effectiveness in removing up to 80-90% of these contaminants. This knowledge could inform strategies for managing waste from the production or use of "this compound" (Goodwin et al., 2018).
Safety and Hazards
The safety information for 1-(3,5-Dichlorophenoxy)propan-2-one indicates that it should be stored in a dry, sealed environment at 2-8°C . The compound has a GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, and precautionary statements include P261, P305+P351+P338 . A safety data sheet is available .
properties
IUPAC Name |
1-(3,5-dichlorophenoxy)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(12)5-13-9-3-7(10)2-8(11)4-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTSCUBKRZOBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596293 | |
| Record name | 1-(3,5-Dichlorophenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17199-34-7 | |
| Record name | 1-(3,5-Dichlorophenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

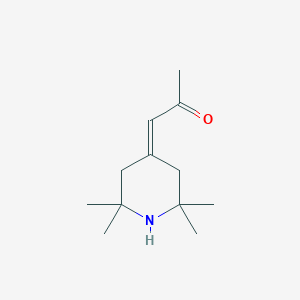
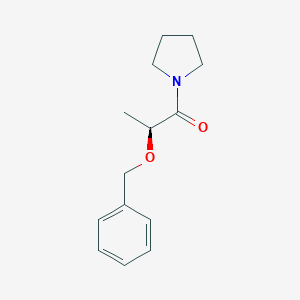


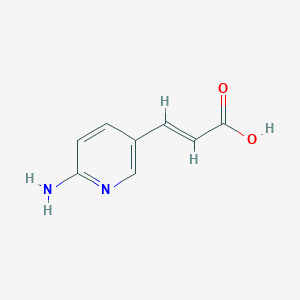
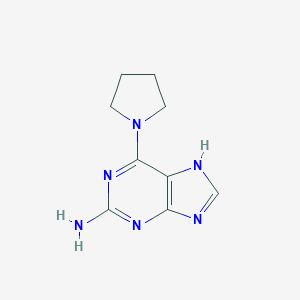
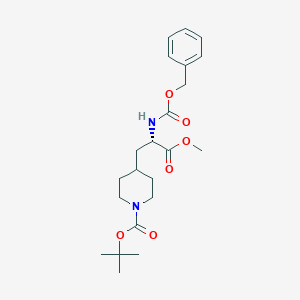
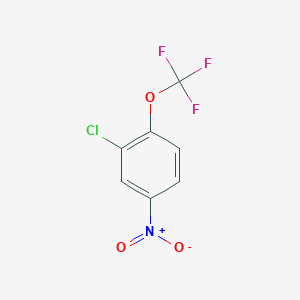
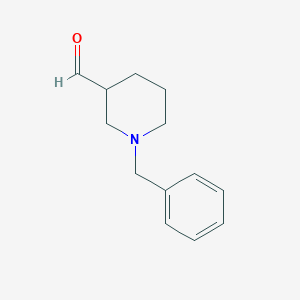
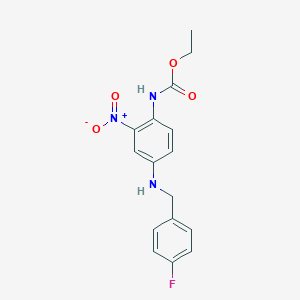
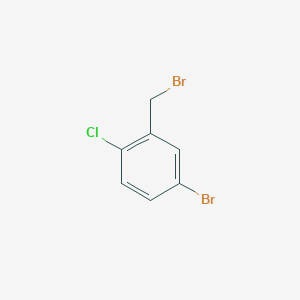
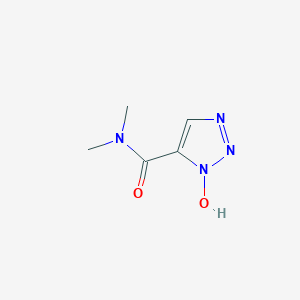

![2,5-Diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B178026.png)